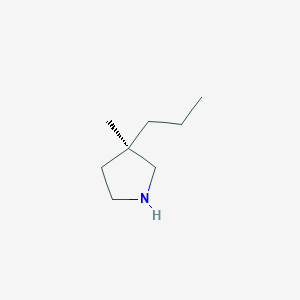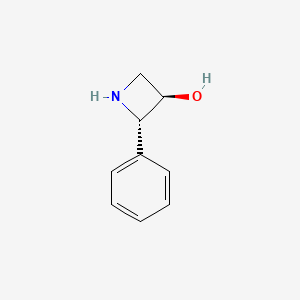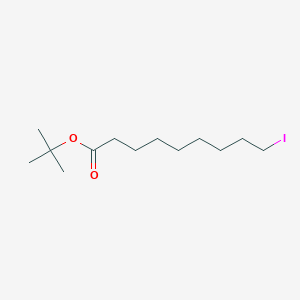
2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzaldehyde with aniline derivatives in the presence of a suitable catalyst can lead to the formation of the quinoline ring system. Subsequent chlorination and cyanation steps are carried out to introduce the chloro and cyano groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Scientific Research Applications
2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
Compared to these similar compounds, 2-Chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12Cl2N2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-chloro-4-(2-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H12Cl2N2/c17-13-7-3-1-5-10(13)15-11-6-2-4-8-14(11)20-16(18)12(15)9-19/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
BXLMFMTUHKDYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)
![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)
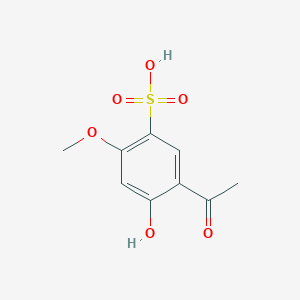

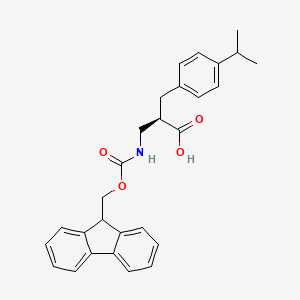
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12990351.png)
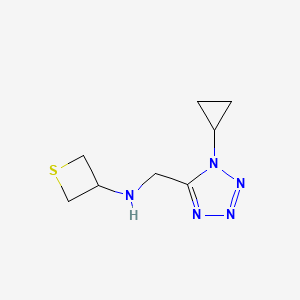

![2-[(2-Chloro-benzylidene)-amino]-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12990357.png)
![2-Benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12990360.png)
